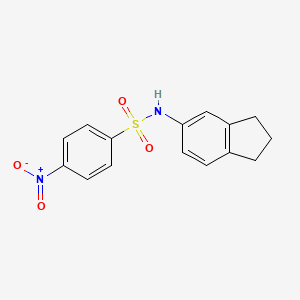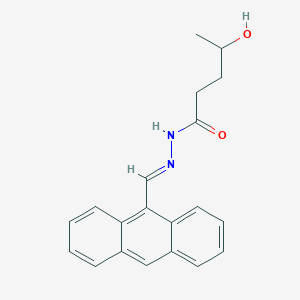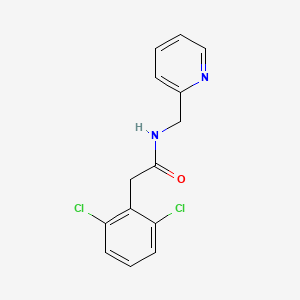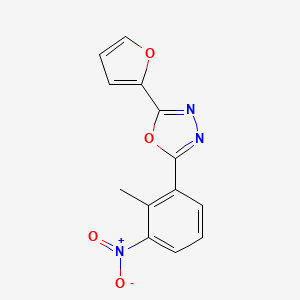
N-(2,3-dihydro-1H-inden-5-yl)-4-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-5-yl)-4-nitrobenzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research. It is a potent hapten that has been used to induce experimental colitis in animal models. DNBS has also been used in the study of immune responses and inflammation.
作用機序
N-(2,3-dihydro-1H-inden-5-yl)-4-nitrobenzenesulfonamide exerts its effects by acting as a hapten, which is a small molecule that can bind to larger molecules in the body and trigger an immune response. When this compound is introduced into the body, it binds to proteins in the intestinal mucosa, triggering an immune response that leads to inflammation and tissue damage.
Biochemical and Physiological Effects
This compound-induced colitis in animal models is characterized by inflammation, tissue damage, and changes in the gut microbiome. This compound-induced colitis is also associated with changes in the levels of cytokines, chemokines, and other inflammatory mediators in the gut. These changes contribute to the development of IBD and other inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N-(2,3-dihydro-1H-inden-5-yl)-4-nitrobenzenesulfonamide in lab experiments is that it provides a reliable and reproducible model of experimental colitis. This allows researchers to study the mechanisms underlying IBD and test new treatments for this condition. However, there are also limitations to the use of this compound in lab experiments. For example, this compound-induced colitis may not fully replicate the complex pathophysiology of human IBD.
将来の方向性
There are many future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-4-nitrobenzenesulfonamide and its applications. One area of research is the development of new treatments for IBD based on the mechanisms underlying this compound-induced colitis. Another area of research is the use of this compound in the study of the gut microbiome and its role in IBD. Finally, researchers are also exploring the use of this compound in the study of other inflammatory diseases such as asthma and arthritis.
Conclusion
In conclusion, this compound is a potent hapten that has been widely used in scientific research to induce experimental colitis in animal models. This compound has provided researchers with a reliable and reproducible model of IBD that has helped to advance our understanding of the mechanisms underlying this condition. While there are limitations to the use of this compound in lab experiments, it remains an important tool for the study of immune responses and inflammation.
合成法
N-(2,3-dihydro-1H-inden-5-yl)-4-nitrobenzenesulfonamide can be synthesized using a multi-step process. The first step involves the synthesis of 2,3-dihydro-1H-indene, which is then reacted with 4-nitrobenzenesulfonyl chloride to produce this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-(2,3-dihydro-1H-inden-5-yl)-4-nitrobenzenesulfonamide has been extensively used in scientific research as a tool to induce experimental colitis in animal models. This has helped researchers to study the mechanisms underlying inflammatory bowel disease (IBD) and develop new treatments for this condition. This compound has also been used to study the immune response and inflammation in other diseases such as asthma and arthritis.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-17(19)14-6-8-15(9-7-14)22(20,21)16-13-5-4-11-2-1-3-12(11)10-13/h4-10,16H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYZGIPVKZIKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5714292.png)


![3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B5714305.png)
![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5714311.png)
![N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5714316.png)
![1-[2-(phenylsulfonyl)ethyl]piperidine](/img/structure/B5714323.png)

![1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5714347.png)
![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5714362.png)
![N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5714372.png)

